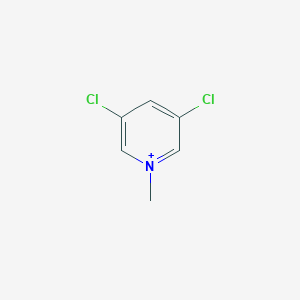
3,5-Dichloro-1-methylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-1-methylpyridin-1-ium is a chemical compound with the molecular formula C6H6Cl2N. It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a methyl group is attached to the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dichloro-1-methylpyridin-1-ium can be synthesized through several methods. One common method involves the chlorination of 1-methylpyridinium using chlorine gas in the presence of a catalyst. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to minimize by-products and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .
Aplicaciones Científicas De Investigación
3,5-Dichloro-1-methylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-1-methylpyridin-1-ium involves its interaction with specific molecular targets. The chlorine atoms and the methyl group influence its reactivity and binding affinity to these targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloropyridine: Similar structure but lacks the methyl group.
1-Methylpyridinium: Similar structure but lacks the chlorine atoms.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains additional fluorine atoms.
Uniqueness
3,5-Dichloro-1-methylpyridin-1-ium is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H6Cl2N+ |
|---|---|
Peso molecular |
163.02g/mol |
Nombre IUPAC |
3,5-dichloro-1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H6Cl2N/c1-9-3-5(7)2-6(8)4-9/h2-4H,1H3/q+1 |
Clave InChI |
YYQGOWPULKWZSC-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC(=CC(=C1)Cl)Cl |
SMILES canónico |
C[N+]1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















